(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
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Description
(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C17H14O5S and its molecular weight is 330.35. The purity is usually 95%.
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Scientific Research Applications
Oxidation Studies and Synthetic Methodologies
Oxidation Reactions
Research by Ogura, Suzuki, and Tsuchihashi (1980) demonstrates the oxidation of methyl (methylthio)methyl sulfoxide, showcasing the production of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under various conditions. These findings underscore the utility of sulfoxide compounds in synthetic chemistry for producing structurally complex sulfones and sulfoxides, which are valuable in pharmaceutical synthesis and materials science (Ogura, Suzuki, & Tsuchihashi, 1980).
Sultone Oximes to Benzisoxazole Derivatives
Arava et al. (2007) described a novel base-catalyzed rearrangement of sultone oximes leading to the formation of 1,2-benzisoxazole-3-methanesulfonates. These compounds serve as crucial intermediates for the synthesis of zonisamide, an anticonvulsant drug, illustrating the role of such chemical transformations in enhancing drug synthesis routes (Arava, Siripalli, Nadkarni, & Chinnapillai, 2007).
Advanced Material Development
Metal Organic Frameworks (MOFs)
Chakraborty, Das, and Mandal (2020) explored the creation of oxygen-rich metal-organic frameworks (MOFs) with polar sulfone-functionalized linkers for CO2 capture and sensitive detection of acetylacetone. These MOFs demonstrate high selectivity for CO2 over other gases due to strong quadrupolar interactions, pointing to their potential application in gas separation technologies and environmental monitoring (Chakraborty, Das, & Mandal, 2020).
Pharmaceutical Chemistry
Anticonvulsant and Analgesic Compounds
Eberlin, Eddleston, and Frampton (2013) reported on the methanesulfonic acid salt forms of carbamazepine and its analogue, highlighting their structural characterization and potential in enhancing the pharmaceutical properties of active ingredients. Such salt forms could offer improved solubility and stability, which are crucial for drug formulation and delivery (Eberlin, Eddleston, & Frampton, 2013).
Properties
IUPAC Name |
[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-3-5-12(6-4-11)9-16-17(18)14-8-7-13(10-15(14)21-16)22-23(2,19)20/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDNYGMPOUJJU-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.